molecular formula C7H8N2S B14347134 5-Cyclopropylpyrimidine-2(1H)-thione CAS No. 90253-49-9

5-Cyclopropylpyrimidine-2(1H)-thione

Cat. No.: B14347134
CAS No.: 90253-49-9
M. Wt: 152.22 g/mol
InChI Key: QOXLQNHVQAWDNI-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrimidine-2(1H)-thione is a sulfur-containing pyrimidine derivative characterized by a cyclopropyl substituent at the C5 position and a thione group at the C2 position. Pyrimidine-thiones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity.

Properties

CAS No.

90253-49-9

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C7H8N2S/c10-7-8-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)

InChI Key

QOXLQNHVQAWDNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=S)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Cyclopropylpyrimidine-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to antifungal activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine/Thione Derivatives

Compound Substituent at C5 Crystal System Key Bond Lengths (Å) Hydrogen Bonding Interactions
5-Cyclopropylpyrimidine-2(1H)-thione Cyclopropyl Not reported Hypothetical: C–S ~1.67–1.71* Likely N–H⋯N/S and C–H⋯S interactions*
Pyrazine-2(1H)-thione None (pyrazine core) Monoclinic (P21/m) C–S = 1.671(2); N–C = 1.299–1.355 N–H⋯N (2.893 Å); C–H⋯S (3.716–3.797 Å)
S22 (3,4-dihydropyridine-2(1H)-thione) Thiophene Not reported Not reported Not reported

*Inferred from pyrimidine-thione analogs. The cyclopropyl group may induce steric hindrance, altering packing efficiency compared to planar substituents like thiophene or pyrazine.

Table 2: Anticancer and Antimicrobial Profiles

Compound IC50 (µM) Selectivity Index (SI) Key Targets Reference Activity
S22 (thiophene-substituted) 1.71 21.09 (A375 cells) Mitotic-specific Superior to CA-4 (reference compound)
4-Phenylpyrimidine-2(1H)-thione derivatives Not reported Not reported Antioxidant (AAU/AAI assays) Comparable to ascorbic acid
Pyrazine-2(1H)-thione Not reported Not reported Cancer inhibitors (CSD database) Structural analogs show anticancer activity

Key Observations :

  • Substituent Impact: Thiophene (S22) enhances antiproliferative activity (IC50 = 1.71 µM) compared to simpler alkyl/aryl groups, likely due to π-π stacking with biological targets. Cyclopropyl’s non-planar structure may modulate binding kinetics differently .

Hydrogen Bonding and Crystal Packing

Pyrazine-2(1H)-thione’s crystal packing is dominated by N–H⋯N (36.8%) and C–H⋯S (13.8%) interactions, critical for stabilizing its monoclinic lattice .

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